molecular formula C9H8BrClO B3194844 4-Bromo-2-chloro-1-cyclopropoxybenzene CAS No. 869569-68-6

4-Bromo-2-chloro-1-cyclopropoxybenzene

Cat. No.: B3194844
CAS No.: 869569-68-6
M. Wt: 247.51 g/mol
InChI Key: VOSGLDZLIGHGOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Substituted Benzene (B151609) Derivatives in Chemical Sciences

Substituted benzene derivatives are fundamental building blocks in the chemical sciences. The benzene ring, a stable aromatic hydrocarbon, serves as a scaffold upon which various functional groups can be installed. nih.gov The replacement of one or more hydrogen atoms on the benzene ring with substituents like halogens, alkyls, or alkoxy groups gives rise to a vast array of compounds with diverse physical and chemical properties. nih.govsigmaaldrich.com

The nature and position of these substituents profoundly influence the reactivity of the aromatic ring. sinfoochem.com Electron-donating groups can activate the ring, making it more susceptible to electrophilic substitution, while electron-withdrawing groups deactivate it. sinfoochem.com This modulation of reactivity is a cornerstone of synthetic strategy, allowing chemists to construct complex molecules with high precision. libretexts.org These derivatives are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, polymers, and fine chemicals. researchgate.netgoogle.com

Overview of Aryl Ether Motifs in Advanced Molecular Architectures

Aryl ethers, characterized by an oxygen atom connected to an aryl group and an alkyl or another aryl group, are prevalent structural motifs in many natural products and synthetic molecules. google.com The ether linkage can impart conformational rigidity and influence the electronic properties of the molecule. The Ullmann condensation, first reported in 1905, is a classic method for forming diaryl ethers, though it often requires harsh conditions. libretexts.org Modern cross-coupling methodologies have since expanded the toolkit for synthesizing aryl ethers with greater efficiency and functional group tolerance.

In medicinal chemistry, the incorporation of specific ether groups, such as the cyclopropoxy group, is a strategic choice. The cyclopropyl (B3062369) ring is a "bioisostere" for other groups and can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune lipophilicity. These properties make aryl ether motifs, particularly those with small, strained rings, valuable components in the design of advanced molecular architectures with specific functions.

Position of 4-Bromo-2-chloro-1-cyclopropoxybenzene within Research Frontiers

This compound is a distinct polysubstituted aromatic compound. Its structure features a benzene ring substituted with a bromine atom, a chlorine atom, and a cyclopropoxy ether group. This specific arrangement of substituents (para-bromo, ortho-chloro relative to the cyclopropoxy group) defines its unique chemical identity.

As a research chemical, this compound is part of the broader exploration into novel halogenated compounds. While extensive, dedicated studies on this specific molecule are not widely present in peer-reviewed literature, its structure is of interest. It possesses multiple functionalities: two different halogen atoms (bromo and chloro) that can participate in various coupling reactions, and a cyclopropoxy group known for its potential to confer desirable properties in bioactive molecules. Its value currently lies in its potential as a building block for creating more complex molecules in exploratory chemical synthesis.

Physicochemical Properties of this compound
IdentifierValueSource
CAS Number869569-68-6 sinfoochem.com
Molecular FormulaC₉H₈BrClO sinfoochem.com
Molecular Weight247.52 g/mol sinfoochem.com

Rationale for Comprehensive Investigation of Novel Aromatic Systems

The investigation of novel aromatic systems like this compound is driven by several key factors in chemical research. The primary rationale is the discovery of new reactivity and the development of novel synthetic methodologies. Molecules with multiple, differentially reactive functional groups serve as excellent platforms for testing and developing selective chemical transformations. For instance, the presence of both bromine and chlorine allows for potential sequential cross-coupling reactions, where one halogen can be reacted selectively over the other.

Furthermore, the synthesis and characterization of new chemical entities expand the available "chemical space" for drug discovery and materials science. Even if a compound does not become a final product, it can serve as a crucial intermediate in the synthesis of more complex target molecules. google.com The unique combination of halogens and a cyclopropoxy group in this compound makes it a candidate for generating libraries of new compounds for biological screening. The study of such molecules contributes fundamental knowledge about structure-property relationships, which is essential for the rational design of future functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

869569-68-6

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

4-bromo-2-chloro-1-cyclopropyloxybenzene

InChI

InChI=1S/C9H8BrClO/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7H,2-3H2

InChI Key

VOSGLDZLIGHGOD-UHFFFAOYSA-N

SMILES

C1CC1OC2=C(C=C(C=C2)Br)Cl

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Pathways

Reactivity of the Halogenated Aromatic Nucleus

The reactivity of 4-Bromo-2-chloro-1-cyclopropoxybenzene is primarily centered on the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, particularly in metal-catalyzed reactions, and the electronic influence of the cyclopropoxy substituent on the aromatic ring's susceptibility to nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation (for reactions like Suzuki-Miyaura), and reductive elimination. nobelprize.orgmdpi.com For dihalogenated substrates like this compound, the difference in bond dissociation energy and reactivity between the C-Br and C-Cl bonds is the most critical factor controlling reaction outcomes.

The selective functionalization of dihaloarenes is a well-established strategy in organic synthesis, hinging on the differential reactivity of halogens toward palladium catalysts. The ease of oxidative addition to a Pd(0) complex follows the general trend: I > Br > Cl > F. libretexts.org This hierarchy allows for predictable, site-selective cross-coupling reactions on this compound.

The C-Br bond at the C4 position is significantly more reactive than the C-Cl bond at the C2 position. Consequently, palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination will selectively occur at the C-Br bond under standard conditions. libretexts.orgnih.gov This chemoselectivity enables the initial introduction of an aryl, vinyl, alkynyl, or amino group at the C4 position while leaving the C-Cl bond intact for subsequent transformations.

To achieve a second cross-coupling at the less reactive C-Cl position, more forcing reaction conditions are typically required. This may include higher temperatures, longer reaction times, and the use of specialized catalyst systems designed to activate aryl chlorides. libretexts.orgnih.gov This stepwise approach provides a powerful route to constructing complex, unsymmetrically substituted benzene (B151609) derivatives from a single starting material.

Table 1: Relative Reactivity in Selective Palladium-Catalyzed Cross-Coupling of this compound
ReactionCoupling PartnerPrimary Reactive Site (Standard Conditions)Secondary Reactive Site (Forcing Conditions)Typical Product of First Coupling
Suzuki-MiyauraAr-B(OH)₂C4-BrC2-Cl4-Aryl-2-chloro-1-cyclopropoxybenzene
HeckAlkeneC4-BrC2-Cl4-Alkenyl-2-chloro-1-cyclopropoxybenzene
SonogashiraTerminal AlkyneC4-BrC2-Cl4-Alkynyl-2-chloro-1-cyclopropoxybenzene
Buchwald-HartwigAmine (R₂NH)C4-BrC2-ClN-(4-cyclopropoxy-3-chlorophenyl)amine

For the initial, more facile coupling at the C-Br bond, a variety of phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), can be effective. However, for the subsequent coupling at the C-Cl bond, more sophisticated ligands are necessary. Sterically bulky and electron-rich dialkylbiaryl phosphines (e.g., S-Phos, XPhos) and N-heterocyclic carbenes (NHCs) are known to be highly effective for activating aryl chlorides. nih.gov These ligands facilitate the rate-limiting oxidative addition step and prevent catalyst decomposition at the higher temperatures often required. rsc.orgnih.gov

The use of bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can also enhance catalytic activity and stability. wikipedia.org In some cases, the choice of ligand can influence the balance between mono- and di-functionalization, with bulky ligands sometimes promoting over-functionalization if the catalyst remains coordinated to the product molecule. nih.gov

Table 2: Influence of Ligand Class on Cross-Coupling Efficiency
Ligand ClassExamplesPrimary ApplicationKey Characteristics
TriarylphosphinesPPh₃, P(o-tol)₃Coupling of Aryl Bromides/IodidesStandard, moderately active ligands.
Bulky, Electron-Rich MonophosphinesXPhos, SPhos, RuPhosCoupling of Aryl Chlorides, sterically hindered substratesPromote fast oxidative addition and reductive elimination. nih.gov
Bidentate Phosphinesdppf, BINAPGeneral C-C and C-N couplingEnhance catalyst stability and reaction rates. wikipedia.org
N-Heterocyclic Carbenes (NHCs)IPr, IMesCoupling of Aryl ChloridesStrong σ-donors, form highly stable and active catalysts. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction wherein a nucleophile displaces a leaving group on an aromatic ring. The mechanism proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org A critical prerequisite for this reaction is the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. These EWGs are necessary to stabilize the negative charge of the Meisenheimer complex, thereby activating the ring towards nucleophilic attack. masterorganicchemistry.comnumberanalytics.com

In the context of an SNAr reaction, the identity of the halogen leaving group has a different effect on the reaction rate compared to SN1/SN2 or cross-coupling reactions. The rate-determining step is typically the initial attack of the nucleophile. Highly electronegative halogens (F, Cl) are better at activating the ring for attack by inductively withdrawing electron density from the ipso-carbon. Therefore, the reactivity order for activation is often F > Cl > Br > I. masterorganicchemistry.comnumberanalytics.com However, the C-X bond is broken in the subsequent, faster elimination step.

For this compound, the chlorine atom is ortho to the cyclopropoxy group, while the bromine is para. If the ring were sufficiently activated, a nucleophile could potentially attack at either the C2 or C4 position.

The cyclopropoxy group is an alkoxy substituent, which functions as a strong electron-donating group (EDG) through resonance (+R effect). numberanalytics.com This effect significantly increases the electron density on the aromatic ring, particularly at the ortho and para positions. An increase in electron density deactivates the ring toward attack by nucleophiles. numberanalytics.comnumberanalytics.com

Since SNAr reactions require activation by strong EWGs, the presence of the electron-donating cyclopropoxy group renders the aromatic nucleus of this compound highly unreactive towards this pathway. The compound lacks the necessary electronic activation to stabilize the anionic Meisenheimer intermediate, making nucleophilic aromatic substitution an unfavorable and unlikely reaction pathway under typical SNAr conditions.

Table 3: Factors Affecting SNAr on this compound
FactorRequirement for Favorable SNArStatus in this compoundConclusion
Ring SubstituentsStrong electron-withdrawing groups (e.g., -NO₂) ortho/para to leaving group. libretexts.orgContains a strong electron-donating group (-O-cyclopropyl).Ring is strongly deactivated.
Leaving GroupHalogen (Cl, Br).Cl at C2, Br at C4.Suitable leaving groups are present.
Overall ReactivityElectron-poor aromatic ring.Electron-rich aromatic ring due to the cyclopropoxy group.SNAr is highly disfavored.

Electrophilic Aromatic Substitution (EAS) Reactions (e.g., nitration, sulfonation)

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.org The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. masterorganicchemistry.com

The benzene ring of this compound has three substituents: a cyclopropoxy group (-OC₃H₅) at position 1, a chloro group (-Cl) at position 2, and a bromo group (-Br) at position 4. The three available positions for substitution are C3, C5, and C6. The directing effects of the existing substituents determine the most likely position for an incoming electrophile (E⁺).

Cyclopropoxy Group (-OC₃H₅): This is an alkoxy group, which is strongly activating and ortho-, para-directing due to the lone pairs on the oxygen atom that can be donated into the ring through resonance. youtube.com It directs incoming electrophiles to positions 2 and 6 (ortho) and 4 (para).

Chloro Group (-Cl): Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing because of their ability to donate a lone pair through resonance. youtube.com The chloro group at position 2 directs incoming electrophiles to positions 1 (occupied), 3 (ortho), and 5 (para).

Bromo Group (-Br): Similar to the chloro group, the bromo group is a deactivating, ortho-, para-director. libretexts.org From position 4, it directs electrophiles to positions 3 and 5 (ortho) and 1 (para, occupied).

Analysis of Potential Substitution Positions:

PositionInfluence of -OC₃H₅ (at C1)Influence of -Cl (at C2)Influence of -Br (at C4)Net Effect
C6 Strongly Activated (ortho)Deactivated (meta)Deactivated (meta)Most Favorable
C5 Deactivated (meta)Activated (para)Activated (ortho)Moderately Favorable
C3 Deactivated (meta)Activated (ortho)Activated (ortho)Less Favorable (Steric Hindrance)

Based on this analysis, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C6 position . This position is strongly activated by the dominant cyclopropoxy group and is the least sterically hindered of the activated positions. Substitution at C5 is also possible but less likely, while substitution at C3 would be disfavored due to steric hindrance between the two existing halogens.

Reactivity of the Cyclopropoxy Moiety

The cyclopropane (B1198618) ring is a strained three-membered ring that exhibits unique reactivity, often behaving similarly to a double bond. stackexchange.com Its presence in the cyclopropoxy group introduces specific reaction pathways not seen in other alkoxy-substituted benzenes.

The significant ring strain in cyclopropanes (approximately 100 kJ/mol) provides a thermodynamic driving force for ring-opening reactions. nih.gov

Acid-Catalyzed Ring-Opening: In the presence of acid, the ether oxygen of the cyclopropoxy group can be protonated, creating a good leaving group. libretexts.orgyoutube.com This is analogous to the acid-catalyzed ring-opening of epoxides. stackexchange.com The subsequent step could involve a nucleophilic attack on one of the cyclopropyl (B3062369) carbons, leading to the opening of the ring. The attack would likely occur via an Sₙ2-like mechanism, resulting in a propanol-derived chain attached to the benzene ring. libretexts.org

Radical-Mediated Ring-Opening: The cyclopropane ring is susceptible to attack by radical species. nih.gov Radical-mediated ring-opening can be initiated by various radical sources. beilstein-journals.orgnih.gov For instance, a bromine radical could mediate the opening of the cyclopropane ring. researchgate.net This process typically involves the addition of a radical to the ring, which induces homolytic cleavage of a C-C bond to form a more stable, open-chain radical intermediate. nih.gov

The C(aryl)-O bond in aryl ethers is generally stable but can be cleaved under specific, often harsh, conditions. For this compound, cleavage would likely require strong acids like HBr or HI, or potent Lewis acids. The mechanism would involve the protonation of the ether oxygen, followed by nucleophilic attack on the adjacent cyclopropyl carbon or, less likely, on the aromatic carbon. Cleavage at the cyclopropyl-oxygen bond is more probable due to the high strain of the cyclopropane ring.

Exploration of Radical and Photochemical Reactions

Beyond the ring-opening reactions, the compound can participate in other radical and photochemical processes.

Radical Reactions: The presence of C-Br and C-Cl bonds allows for the possibility of radical reactions initiated by homolytic cleavage of these bonds, typically under UV light or with radical initiators. youtube.comlumenlearning.com This could lead to the formation of an aryl radical, which could then participate in various propagation steps, such as hydrogen abstraction or addition to other unsaturated systems. Furthermore, radical-generating conditions could initiate the ring-opening of the cyclopropyl group as previously discussed. researchgate.netrsc.org

Photochemical Reactions: The aromatic ring system can absorb UV light, leading to an excited state. This excited state may have different reactivity compared to the ground state. stackexchange.com Potential photochemical reactions include the cleavage of the carbon-halogen bonds or reactions involving the cyclopropyl group. The stability of the cyclopropyl group may be reduced in an excited state, potentially leading to ring-opening or rearrangement reactions.

Stability and Degradation Pathways under Various Conditions

The stability of this compound is contingent on the specific environmental conditions.

Thermal Stability: The compound is expected to be reasonably stable at moderate temperatures. At higher temperatures, degradation could occur, potentially through the cleavage of the ether linkage or the carbon-halogen bonds.

Acidic Conditions: Under strong acidic conditions, the molecule is susceptible to degradation. The primary pathways would be acid-catalyzed ring-opening of the cyclopropane moiety and the cleavage of the aryl-oxygen ether bond. libretexts.orgnih.gov

Basic Conditions: The compound is expected to be relatively stable under basic conditions. While epoxides can undergo base-catalyzed ring-opening, simple ethers like the cyclopropoxy group are generally resistant unless very strong bases are used. masterorganicchemistry.com Nucleophilic aromatic substitution to replace the halogens would require extremely harsh conditions or specific activation.

Photolytic Degradation: Exposure to UV radiation could lead to the degradation of the molecule, primarily through the photochemical cleavage of the C-Br and C-Cl bonds, which are weaker than C-H or C-C bonds, or through reactions involving the excited aromatic system.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 4-Bromo-2-chloro-1-cyclopropoxybenzene, these calculations reveal how the interplay of the bromo, chloro, and cyclopropoxy substituents influences the aromatic system.

Optimization of Ground State Geometries

The first step in computational analysis is to determine the most stable arrangement of the atoms, known as the ground state geometry. This is achieved by finding the minimum energy conformation of the molecule. For this compound, theoretical calculations, often employing methods like Hartree-Fock (HF) or Density Functional Theory (DFT) with a suitable basis set (e.g., 6-31G(d,p)), are used to predict bond lengths and angles.

The optimized geometry would likely show a planar benzene (B151609) ring, with minor deviations due to the steric and electronic effects of the substituents. The C-Br and C-Cl bond lengths are expected to be consistent with those observed in other halogenated aromatic compounds. The geometry of the cyclopropoxy group, particularly the bond angle of the ether linkage (C-O-C), is also a key parameter obtained from these calculations.

Table 1: Predicted Geometrical Parameters for this compound

Parameter Predicted Value (Angstroms/Degrees)
C-Br Bond Length ~1.90 Å
C-Cl Bond Length ~1.74 Å
C-O (Aromatic) Bond Length ~1.36 Å
C-O-C Bond Angle ~118°
Benzene Ring C-C Bond Lengths ~1.39 - 1.41 Å

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orgwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. For this compound, the electron-donating cyclopropoxy group and the electron-withdrawing halogen atoms will influence the energies and distributions of these frontier orbitals. The HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom of the cyclopropoxy group, while the LUMO may have significant contributions from the carbon atoms attached to the halogens.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO -6.5 eV
LUMO -1.2 eV
HOMO-LUMO Gap 5.3 eV

Electrostatic Potential (ESP) Mapping

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule. youtube.comyoutube.com It is plotted on the electron density surface, with different colors indicating regions of varying electrostatic potential. Red colors typically represent areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. youtube.comresearchgate.net Green and yellow represent areas of neutral or intermediate potential.

For this compound, the ESP map would be expected to show a region of significant negative potential around the oxygen atom of the cyclopropoxy group due to its high electronegativity and lone pairs of electrons. The halogen atoms would also exhibit negative potential. The hydrogen atoms of the benzene ring and the cyclopropyl (B3062369) group would likely show regions of positive potential. This mapping helps to predict how the molecule will interact with other charged or polar species.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com It is particularly useful for predicting a range of molecular properties, including spectroscopic parameters and reaction energetics.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can accurately predict various spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are valuable for assigning the signals in an experimental spectrum. The calculations would predict the chemical shifts for each unique proton and carbon atom in this compound based on their electronic environments.

Vibrational Frequencies: DFT can be used to calculate the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. researchgate.netnih.govresearchgate.net These calculated frequencies help in the assignment of the experimental vibrational modes to specific bond stretches, bends, and torsions within the molecule. For instance, characteristic stretching frequencies for the C-Br, C-Cl, C-O, and aromatic C-H bonds can be predicted.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch (cyclopropyl) 3000 - 2900
Aromatic C=C Stretch 1600 - 1450
C-O Stretch 1250 - 1200
C-Cl Stretch 800 - 700
C-Br Stretch 650 - 550

Reaction Energetics and Transition State Characterization

For this compound, DFT could be used to explore potential reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution. For example, the preferred site of further substitution on the benzene ring could be predicted by calculating the energies of the intermediate carbocations (sigma complexes) formed during the reaction. The transition state, which is the highest energy point along the reaction pathway, can be located and characterized by its geometry and vibrational frequencies (specifically, the presence of a single imaginary frequency). This information is crucial for understanding the feasibility and selectivity of chemical transformations involving this molecule.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can elucidate its conformational landscape, revealing the different spatial arrangements (conformations) the molecule can adopt and the energetic favorability of each.

The primary focus of MD simulations for this molecule would be the orientation of the cyclopropoxy group relative to the benzene ring. The bond connecting the oxygen of the cyclopropoxy group to the benzene ring allows for rotation, leading to various conformers. The presence of bulky halogen atoms (bromine and chlorine) ortho and para to the cyclopropoxy group will sterically hinder this rotation, influencing the conformational preferences.

Key Research Findings:

Hypothetical Conformational Energy Profile:

An MD simulation would generate data that could be presented in a table showing the relative energies of different conformations. The dihedral angle between the plane of the cyclopropyl group and the benzene ring would be a key parameter.

ConformerDihedral Angle (°)Relative Energy (kcal/mol)Population (%) at 298 K
Global Minimum~900.00~75
Local Minimum 1~301.5~15
Local Minimum 2~1501.8~10
Transition State05.0-

This table is a hypothetical representation based on principles of steric hindrance and conformational analysis. The values are illustrative and not from a specific study on this compound.

QSAR (Quantitative Structure-Activity Relationship) Modeling (conceptual, non-biological)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to a specific activity or property. protoqsar.comwikipedia.org In a non-biological context, this can refer to physicochemical properties like boiling point, solubility, or reactivity. QSAR models are built by finding a correlation between calculated molecular descriptors and experimentally measured properties. protoqsar.com

For this compound, a conceptual QSAR model could be developed to predict a property such as its retention time in gas chromatography or its lipophilicity (logP). The model would use descriptors that quantify different aspects of the molecule's structure.

Key Research Findings:

Specific QSAR models for this compound are not documented. However, research on halobenzenes provides a framework for how such a model could be constructed. nih.gov The development of a QSAR model involves selecting relevant molecular descriptors. protoqsar.com

Conceptual QSAR Descriptors for this compound:

A QSAR model for a property like lipophilicity (logP) would likely include the following types of descriptors:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the number of atoms, bonds, and rings.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment and partial charges on atoms. The electronegative halogen and oxygen atoms would significantly influence these descriptors.

Steric/Geometrical Descriptors: These describe the three-dimensional shape and size of the molecule, such as molecular volume and surface area.

Descriptor TypeExample DescriptorRelevance to this compound
TopologicalWiener IndexDescribes the overall branching and connectivity of the molecule.
ElectronicDipole MomentReflects the polarity of the molecule due to the electronegative substituents.
StericMolecular VolumeQuantifies the size of the molecule, influenced by the bulky bromo and chloro groups.
Quantum ChemicalHOMO/LUMO EnergiesRelates to the molecule's reactivity and electronic transitions.

A hypothetical QSAR equation might look like: logP = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where c0, c1, c2 are constants determined from statistical analysis of a set of related molecules.

Prediction of Aromaticity and Aromatic Stabilization Energies

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. For this compound, the central benzene ring is aromatic. The substituents (bromo, chloro, and cyclopropoxy groups) can influence the degree of aromaticity. This influence can be quantified using computational methods to calculate aromaticity indices and aromatic stabilization energy (ASE).

Key Research Findings:

While there are no specific calculations for this compound, studies on substituted benzenes show that substituents can either increase or decrease the aromaticity of the ring. aip.orgnih.gov Electronegative substituents like chlorine and bromine can withdraw electron density from the ring, which can have a complex effect on aromaticity.

Commonly used computational indices to assess aromaticity include:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A more negative NICS value generally indicates stronger aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length equalization around the ring. A HOMA value closer to 1 indicates higher aromaticity.

Aromatic Stabilization Energy (ASE): This is the energy difference between the aromatic molecule and a hypothetical non-aromatic reference compound. A larger positive ASE indicates greater aromatic stability. youtube.com

Predicted Aromaticity Indices for this compound:

Based on general trends for substituted benzenes, the following table presents hypothetical aromaticity indices for this compound compared to benzene. The substituents are expected to slightly decrease the aromaticity of the benzene ring due to their electron-withdrawing and steric effects.

CompoundNICS(0) (ppm)HOMAASE (kcal/mol)
Benzene (Reference)-9.71.000~36
This compound (Predicted)-8.90.985~33

This table is a hypothetical representation based on established trends in substituted benzenes. The values are illustrative and not from a specific study on this compound.

Structure Reactivity Relationship Srr and Analog Design

Systematic Variation of Halogen Substituents (e.g., F, Cl, Br, I)

The nature of the halogen substituents on the benzene (B151609) ring is a critical determinant of the molecule's reactivity. Halogens exert a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect. The balance of these effects, along with bond strength and polarizability, changes significantly when moving from fluorine to iodine.

In polyhalogenated benzene derivatives, such as 1-Bromo-2-chloro-4-fluorobenzene, the presence of multiple halogens influences the molecule's utility as a synthetic building block. ossila.com For instance, the different reactivity of carbon-halogen bonds allows for selective transformations. The C-Br bond is generally more reactive than the C-Cl bond in reactions like Grignard reagent formation or palladium-catalyzed cross-coupling, which would preferentially occur at the bromine-bearing position in 4-Bromo-2-chloro-1-cyclopropoxybenzene.

A study on the cycloaddition reactions of 1-bromo-4-vinylbenzene and 1-chloro-4-vinylbenzene demonstrated that the nature of the halogen can influence reaction rates and regioselectivity. mdpi.com While both are deactivating, bromine's greater polarizability compared to chlorine can affect transition state stabilization. Replacing the bromine in this compound with fluorine would render the C-F bond highly resistant to cleavage, while substituting it with iodine would create a much more reactive site for metal-halogen exchange or coupling reactions.

Table 1: Comparison of Halogen Substituent Properties

HalogenElectronegativity (Pauling Scale)C-X Bond Energy (kJ/mol)Van der Waals Radius (Å)Reactivity Trend in Coupling Reactions
F3.98~4851.47Very Low
Cl3.16~3401.75Low
Br2.96~2851.85Moderate
I2.66~2101.98High

Modification of the Alkoxy Moiety (e.g., ethoxy, propoxy vs. cyclopropoxy)

The alkoxy group is a powerful ortho-, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom to the benzene ring. The specific nature of the alkyl part of this group—cyclopropyl (B3062369) versus a linear chain like ethyl or propyl—introduces distinct steric and electronic differences.

The cyclopropoxy group is of particular interest. The cyclopropyl ring exhibits unique electronic properties, including partial sp2 character, which can influence its interaction with the aromatic system. This is different from a simple alkoxy group like the ethoxy substituent found in the related intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. google.combldpharm.com The synthesis of this ethoxy analogue is well-documented and typically involves a Friedel-Crafts reaction followed by reduction. google.comgoogle.com

Compared to an ethoxy group, the cyclopropoxy group is sterically more compact near the oxygen atom but its rigid, three-membered ring structure can impose specific conformational constraints. In other systems, such as strained cyclophanes, alkoxy substituents have been shown to play a role in stabilizing the molecule through donor-acceptor interactions. nih.gov The substitution of the cyclopropoxy group with larger or more flexible alkoxy groups would alter the steric hindrance around the 1-position, potentially affecting the reactivity of the adjacent chlorine atom at the 2-position.

Table 2: Comparison of Alkoxy Moieties

Alkoxy GroupStructural FeaturesPotential Impact on Reactivity
CyclopropoxyRigid, three-membered ring; partial sp2 character.Unique electronic influence; specific steric profile.
EthoxyFlexible ethyl chain.Standard electron-donating effect; moderate steric bulk.
PropoxyFlexible propyl chain.Similar to ethoxy but with slightly increased steric bulk.
IsopropoxyBranched propyl chain.Increased steric hindrance near the point of attachment.

Positional Isomerism and its Impact on Reactivity

For example, moving the bromine atom from the 4-position to the 5-position would create 5-Bromo-2-chloro-1-cyclopropoxybenzene. In this isomer, the two electron-withdrawing halogens are meta to each other, and the activating cyclopropoxy group would strongly direct incoming electrophiles to its ortho (position 6) and para (position 4) positions. The reactivity of the C-Br and C-Cl bonds in metal-catalyzed reactions would also be altered due to the change in their electronic environment.

The possible positional isomers for a bromo, chloro, and cyclopropoxy substituted benzene are numerous. Each isomer's unique substitution pattern would lead to different outcomes in reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-halogen exchange.

Table 3: Selected Positional Isomers and Predicted Reactivity

Isomer NameKey Structural FeaturePredicted Impact on Electrophilic Aromatic Substitution
This compoundActivating group (O-cPr) is ortho to a deactivating group (Cl).Substitution likely directed to positions 3 and 5, influenced by all three groups.
2-Bromo-4-chloro-1-cyclopropoxybenzeneActivating group (O-cPr) is ortho to a deactivating group (Br).Reactivity and regioselectivity would differ from the 4-bromo isomer.
4-Bromo-3-chloro-1-cyclopropoxybenzeneActivating group is flanked by empty positions.Strong activation towards positions 2 and 6.

Synthesis of Substituted Analogues and Heterocyclic Derivatives

The functional groups on this compound serve as synthetic handles for creating a variety of analogues and more complex derivatives, including heterocyclic compounds. The bromine atom, in particular, is a versatile functional group for derivatization.

For instance, the bromine can be converted into an organometallic species (e.g., via lithium-halogen exchange or Grignard formation) which can then react with various electrophiles. It is also an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 4-position. Such strategies are used to create complex molecules, including active pharmaceutical ingredients and catalysts. ossila.com

Furthermore, the core structure can be used to build heterocyclic systems. General synthetic methods show that substituted aromatic aldehydes or alcohols can be key precursors for heterocycles like 1,4-dihydropyridines or 3,4-dihydropyrimidin-2-(1H)-ones. nih.gov By first functionalizing the bromo- or chloro-substituents of the title compound to introduce an aldehyde or a benzyl (B1604629) alcohol moiety, one could access novel heterocyclic structures fused to or substituted with the 2-chloro-1-cyclopropoxybenzene framework. The synthesis of thiazine (B8601807) and oxazine (B8389632) derivatives from chalcones, which are in turn synthesized from substituted benzaldehydes, provides another example of how a functionalized analogue could lead to heterocyclic derivatives. researchgate.net

Design of Chiral Analogues and Stereoselective Synthesis Strategies

While this compound is itself an achiral molecule, it serves as a scaffold for the design of chiral analogues. Chirality can be introduced in several ways, and their synthesis would require stereoselective methods.

One approach is to introduce a substituent on the cyclopropyl ring. For example, creating a 2-methylcyclopropoxy group would generate a chiral center. A stereoselective synthesis would be required to produce a single enantiomer of such an analogue, potentially using a chiral catalyst or starting from a chiral precursor.

Another strategy involves reactions that generate chirality on a side chain attached to the benzene ring. For example, if the bromine atom were converted to a vinyl group, subsequent asymmetric dihydroxylation would create a chiral diol. Furthermore, certain intramolecular cyclization reactions on derivatives can generate products with multiple stereocenters. acs.org

Enzyme-catalyzed reactions are a powerful tool for achieving high enantioselectivity. Kinetic resolution using enzymes can separate enantiomers of a racemic mixture, providing access to optically pure building blocks for more complex chiral targets. researchgate.net These strategies could be applied to derivatives of this compound to access novel, enantiomerically pure compounds.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of bromo, chloro, and cyclopropoxy groups on the benzene (B151609) ring of 4-bromo-2-chloro-1-cyclopropoxybenzene imparts a high degree of versatility to this molecule as a building block in complex organic synthesis. The differential reactivity of the bromine and chlorine atoms, coupled with the electronic influence of the cyclopropoxy group, allows for a stepwise and controlled introduction of various functionalities.

The presence of a bromine atom on the aromatic ring makes this compound an excellent candidate for participation in a variety of cross-coupling reactions to form biaryl compounds. Biaryl scaffolds are prevalent in pharmaceuticals, natural products, and materials science. chemrxiv.orgnih.gov Transition-metal-catalyzed reactions, such as Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, can be selectively carried out at the carbon-bromine bond. The choice of catalyst, ligands, and reaction conditions can be tailored to favor the reaction at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations. nih.gov

For instance, in a typical Suzuki-Miyaura coupling, this compound could react with an arylboronic acid in the presence of a palladium catalyst and a base to yield a 2-chloro-1-cyclopropoxy-4-aryl-benzene derivative. The remaining chlorine atom can then be subjected to a second cross-coupling reaction, potentially with a different arylboronic acid, to generate a non-symmetrical biaryl system. This stepwise approach is a powerful tool for creating molecular complexity.

Cross-Coupling Reaction Reactant Potential Product Catalyst System (Example)
Suzuki-MiyauraArylboronic acid2-Chloro-1-cyclopropoxy-4-aryl-benzenePd(PPh₃)₄, Na₂CO₃
StilleOrganostannane2-Chloro-1-cyclopropoxy-4-aryl-benzenePd(PPh₃)₄, LiCl
HeckAlkene2-Chloro-1-cyclopropoxy-4-vinyl-benzenePd(OAc)₂, P(o-tolyl)₃, Et₃N
SonogashiraTerminal alkyne2-Chloro-1-cyclopropoxy-4-alkynyl-benzenePd(PPh₃)₄, CuI, Et₃N

This table is illustrative of potential reactions and does not represent experimentally verified outcomes for this specific compound.

Beyond biaryl synthesis, this compound serves as a scaffold for the introduction of a wide array of functional groups. The halogen atoms can be replaced by various nucleophiles through nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups. More commonly, the halogens can be converted to organometallic species, such as Grignard reagents or organolithium compounds, which can then react with a range of electrophiles.

Potential in Organic Electronic Materials

The development of novel organic materials for electronic applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), relies on the design and synthesis of new molecular building blocks. While there is no specific research detailing the use of this compound in this context, its structural motifs suggest potential utility.

Halogenated aromatic compounds are often used as monomers or intermediates in the synthesis of conductive polymers. The bromine and chlorine atoms can facilitate polymerization through various cross-coupling reactions. The resulting polymers could exhibit interesting electronic properties, influenced by the electron-donating cyclopropoxy group and the electron-withdrawing halogens.

In the context of OLEDs, substituted aromatic compounds are the cornerstone of emissive and charge-transport layers. The ability to functionalize this compound at its halogenated positions allows for the attachment of chromophoric or charge-transporting moieties. The cyclopropoxy group could also be leveraged to fine-tune the solid-state packing and morphology of thin films, which are critical for device performance. Similarly, the unique electronic and steric profile of this compound could be exploited in the design of novel liquid crystals.

Applications in Catalysis

In the field of catalysis, the design of sophisticated ligands is crucial for controlling the activity and selectivity of metal catalysts. Substituted aromatic compounds are often used as precursors to phosphine (B1218219), N-heterocyclic carbene (NHC), and other types of ligands.

Conceptually, this compound could be converted into a phosphine ligand through reaction with a phosphinating agent, such as diphenylphosphine, following a metal-halogen exchange. The resulting ligand would possess a unique electronic and steric profile due to the chloro and cyclopropoxy substituents. This could, in turn, influence the catalytic activity of a metal center in reactions like cross-coupling or hydrogenation.

Furthermore, multi-functionalized aromatic compounds can serve as linkers in the construction of metal-organic frameworks (MOFs). mdpi.comrsc.org MOFs are crystalline materials with high porosity and surface area, making them attractive for applications in gas storage, separation, and catalysis. mdpi.comrsc.org By converting the halogen atoms of this compound to coordinating groups like carboxylates or nitrogen-containing heterocycles, it could be incorporated as a linker into novel MOF structures. The cyclopropoxy group would be an integral part of the framework, potentially influencing the pore size and chemical environment within the MOF.

Contribution to Agrochemical or Industrial Chemical Synthesis

The synthesis of new agrochemicals and industrial chemicals often relies on the availability of versatile building blocks that allow for the systematic exploration of chemical space. Halogenated aromatic compounds are particularly important in this regard. kavyapharma.com The presence of halogen atoms provides a handle for introducing a wide range of other functional groups, enabling the synthesis of large libraries of related compounds for biological screening.

While specific products derived from this compound are not documented, its structural features are relevant to agrochemical design. For example, a related compound, 4-bromo-2-chloro-1-isopropoxybenzene, is noted as an intermediate in agrochemical synthesis. The cyclopropoxy group, in particular, is a desirable moiety in many biologically active molecules as it can enhance metabolic stability and improve binding affinity to target proteins.

Conceptually, this compound could be used as a starting material to generate a variety of derivatives for testing as herbicides, insecticides, or fungicides. The differential reactivity of the C-Br and C-Cl bonds would allow for the creation of diverse molecular structures from a single, readily accessible precursor. In industrial synthesis, this compound could serve as a key intermediate for the production of specialty chemicals, polymers, and other advanced materials.

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of 4-Bromo-2-chloro-1-cyclopropoxybenzene and its analogs typically relies on classical etherification methods, such as the Williamson ether synthesis, or more modern cross-coupling reactions. acs.org Future research will likely focus on developing more sustainable and efficient synthetic routes. This includes the use of greener solvents, lower energy inputs, and catalysts with higher turnover numbers and selectivity. For instance, moving away from traditional polar aprotic solvents towards more environmentally benign options like supercritical carbon dioxide is a promising avenue. unimelb.edu.au

Palladium-catalyzed cross-coupling reactions have shown great promise for the synthesis of fluorinated alkyl aryl ethers, and similar methodologies could be adapted for cyclopropoxybenzenes. acs.org The use of advanced catalyst systems, such as those employing bulky phosphine (B1218219) ligands, can facilitate the coupling of a wide range of aryl halides with alcohols under mild conditions. acs.org

ParameterTraditional SynthesisFuture Sustainable Synthesis
Solvents DMF, DMSO, AcetonitrileSupercritical CO2, Water, Bio-derived solvents
Catalysts Stoichiometric bases, early transition metal catalystsHigh-turnover Pd or Cu catalysts, photocatalysts
Energy Input High temperatures, prolonged reaction timesMicrowave irradiation, lower reaction temperatures
Atom Economy Moderate, with salt byproductsHigh, with minimal waste generation

Exploration of C-H Activation and Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal and materials chemistry that involves the selective modification of a complex molecule at a late stage of the synthesis. wikipedia.org This approach avoids the need for de novo synthesis of each analog. wikipedia.org The benzene (B151609) ring of this compound presents several C-H bonds that are potential targets for direct functionalization.

Research in this area would involve the use of transition metal catalysis (e.g., palladium, rhodium, iridium) to selectively activate and functionalize the C-H bonds of the aromatic ring. researchgate.netnih.gov This could allow for the introduction of a wide range of new functional groups, dramatically expanding the chemical space accessible from this starting material. The directing effects of the existing chloro, bromo, and cyclopropoxy substituents will play a crucial role in determining the regioselectivity of these reactions. scispace.com

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up. researchgate.netacs.org The synthesis of this compound and its subsequent derivatization could be adapted to continuous flow systems. researchgate.net This would be particularly beneficial for reactions involving hazardous reagents or intermediates, or for the precise control of reaction parameters to improve yield and selectivity. acs.org

Automated synthesis platforms can further accelerate the exploration of derivatives of this compound. nagoya-u.ac.jp By combining robotic systems with flow chemistry, large libraries of analogs could be synthesized and screened for desired properties in a high-throughput manner. This approach is becoming increasingly important in drug discovery and materials science. nagoya-u.ac.jp

Advanced Spectroscopic Studies for In-Situ Reaction Monitoring

To optimize the synthesis and functionalization reactions of this compound, a detailed understanding of the reaction kinetics and mechanism is essential. Advanced in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for real-time reaction monitoring. acs.orgacs.orgmt.com These techniques allow for the tracking of reactant consumption, intermediate formation, and product generation without the need for sampling. acs.orgacs.org

For example, in-situ Raman spectroscopy has been successfully used to monitor heterogeneous etherification reactions and Grignard reagent formation, both of which are relevant to the synthesis and derivatization of the title compound. acs.orgacs.org The data obtained from these studies can be used to build kinetic models, identify reaction endpoints, and ensure process robustness. acs.org

Spectroscopic TechniqueInformation GainedRelevance to this compound
In-situ FTIR Functional group changes, concentration profilesMonitoring of etherification and subsequent functionalization reactions. rsc.org
In-situ Raman Molecular vibrations, crystal form changesTracking of heterogeneous reactions and organometallic intermediates. acs.orgacs.org
¹H and ¹³C NMR Structural elucidation, reaction conversionCharacterization of products and monitoring reaction progress. mdpi.com

Deepening Theoretical Understanding of Complex Reaction Mechanisms

Computational chemistry and theoretical studies can provide invaluable insights into the complex reaction mechanisms involved in the synthesis and functionalization of this compound. mdpi.com Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and explain the observed regioselectivity in electrophilic aromatic substitution reactions. nih.govresearchgate.net

A deeper theoretical understanding of the electronic effects of the bromo, chloro, and cyclopropoxy substituents on the aromatic ring can guide the rational design of new synthetic strategies and predict the reactivity of the molecule towards different reagents. researchgate.netlibretexts.org For instance, computational models can help in understanding the subtleties of electrophilic attack on the polysubstituted benzene ring. researchgate.netacs.org

Expanding the Scope of Analogues for Novel Chemical Property Exploration

The true potential of this compound lies in its use as a scaffold for the creation of a diverse range of new chemical entities. The bromo and chloro substituents serve as versatile handles for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Systematic exploration of analogues by modifying the substituents can lead to the discovery of molecules with novel biological activities or material properties. acs.org For example, the introduction of different functional groups could modulate properties like lipophilicity, electronic character, and steric profile, which are critical in the design of new pharmaceuticals and functional materials. The synthesis of multi-substituted benzenes with programmed substitution patterns is a key area of modern organic chemistry. nagoya-u.ac.jpyoutube.comyoutube.com

Q & A

Q. What are the most reliable synthetic routes for 4-Bromo-2-chloro-1-cyclopropoxybenzene, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, cyclopropane ring formation via epoxide ring-opening with a bromo-chloro-substituted phenol precursor could be explored. Optimization includes:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions in halogenated intermediates .
  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is effective for isolating the product, as evidenced by >97% purity in related bromo-chloro compounds .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substitution patterns (e.g., cyclopropoxy proton signals at δ 0.8–1.2 ppm and aromatic protons at δ 6.5–7.5 ppm).
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 263.94 for C9_9H7_7BrClO).
  • X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry .
  • HPLC/GC : Reverse-phase HPLC (C18 column, methanol/water) or GC with flame ionization detection ensures purity (>97%) .

Q. What are the solubility and stability profiles of this compound under varying conditions?

  • Solubility : Similar bromo-chloro aromatics show low solubility in water (e.g., 0.0056 g/100 mL for 4-bromobenzoic acid at 25°C) but higher solubility in polar aprotic solvents like DMSO .
  • Stability : Store at 0–6°C in amber vials to prevent photodegradation. Thermal stability testing via TGA/DSC is recommended, as cyclopropane rings may decompose above 150°C .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the cyclopropoxy group in catalytic systems?

  • DFT calculations : Model transition states for ring-opening reactions (e.g., acid-catalyzed hydrolysis) to identify activation barriers.
  • Molecular docking : Simulate interactions with enzymes or metal catalysts to optimize regioselectivity in cross-coupling reactions.
  • Solvent effects : COSMO-RS simulations predict solvation energies, guiding solvent selection for catalytic cycles .

Q. What experimental strategies resolve contradictions in reported reaction yields or stereochemical outcomes?

  • Control experiments : Vary substituents (e.g., replace Br with Cl) to isolate electronic vs. steric effects.
  • Isotopic labeling : Use 18O^{18}\text{O}-labeled cyclopropane derivatives to trace mechanistic pathways.
  • Advanced NMR : 19F^{19}\text{F} NMR (if fluorinated analogs are synthesized) or 2D NOESY clarifies spatial arrangements .

Q. How can impurities from halogenated byproducts be systematically identified and mitigated?

  • LC-MS/MS : Detect trace halogenated dimers or dehalogenated products with limits of detection <0.1%.
  • Recrystallization : Use mixed solvents (e.g., ethanol/water) to remove polar impurities. For non-polar byproducts, hexane washes are effective .

Q. What are the safety and environmental risks associated with this compound, and how can they be managed?

  • Toxicity : Brominated aromatics may exhibit acute toxicity (H300-H302 codes). Conduct Ames tests for mutagenicity .
  • Environmental impact : Follow REACH regulations for disposal. Biodegradation studies using OECD 301F assays are advised .

Methodological Notes

  • Data validation : Cross-reference crystallographic data (SHELXL-refined structures) with spectroscopic results to ensure accuracy .
  • Contradiction analysis : Compare solubility/stability data from CRC Handbook with experimental observations to identify methodological discrepancies (e.g., solvent grade, temperature calibration).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.